1,1-Dimethyl-2-phenylhydrazine

Description

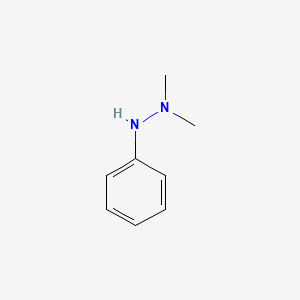

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2 |

|---|---|

Molecular Weight |

136.19 g/mol |

IUPAC Name |

1,1-dimethyl-2-phenylhydrazine |

InChI |

InChI=1S/C8H12N2/c1-10(2)9-8-6-4-3-5-7-8/h3-7,9H,1-2H3 |

InChI Key |

SKYBRLALUDNCSM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 1,1 Dimethyl 2 Phenylhydrazine and Analogous Hydrazine Derivatives

Established Synthetic Pathways to Phenylhydrazine (B124118) Structures

The foundational structure for many substituted hydrazines, phenylhydrazine, is itself synthesized through a well-established route. The process typically begins with the diazotization of aniline (B41778) using sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. This reaction forms a diazonium salt, which is then reduced to yield phenylhydrazine. wikipedia.orgorgsyn.org A common reducing agent for this transformation is sodium sulfite (B76179). wikipedia.orgorgsyn.org

Once phenylhydrazine is obtained, unsymmetrically substituted derivatives such as 1,1-dimethyl-2-phenylhydrazine can be prepared through N-alkylation. This involves the reaction of phenylhydrazine with an appropriate alkylating agent. For the synthesis of this compound, methylating agents would be employed. The reaction can be carried out in a suitable solvent like liquid ammonia (B1221849) or a non-polar solvent such as benzene (B151609) or xylene, often in the presence of a base like sodium amide to deprotonate the hydrazine (B178648) and facilitate alkylation. acs.orggoogle.com Selective alkylation of one nitrogen atom over the other can be achieved by carefully controlling the reaction conditions and the stoichiometry of the reagents. d-nb.info Another approach to synthesizing unsymmetrical hydrazines is through reductive amination, which involves the reaction of a carbonyl compound with a hydrazine in the presence of a reducing agent. nih.govrsc.org

Condensation Reactions with Carbonyl Compounds for Hydrazone Formation

Hydrazines, including this compound, readily undergo condensation reactions with carbonyl compounds to form hydrazones. wikipedia.org This reaction is a cornerstone of carbonyl chemistry and is pivotal in various synthetic transformations, including the Fischer indole (B1671886) synthesis. nih.gov

Strategic Utilization of Aldehydes and Ketones

The reaction involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of an aldehyde or ketone. nih.govnih.gov This is typically followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. wikipedia.org The reactivity of the carbonyl compound plays a significant role in the reaction rate, with aldehydes generally being more reactive than ketones due to lesser steric hindrance and greater electrophilicity of the carbonyl carbon.

The choice of the aldehyde or ketone is a key strategic element, as its structure is incorporated into the final hydrazone product. This allows for the synthesis of a diverse library of hydrazone derivatives with varying steric and electronic properties. Electron-withdrawing groups on the carbonyl compound can enhance its reactivity towards nucleophilic attack by the hydrazine. nih.govdergipark.org.tr

Control of Reaction Conditions and Stereochemistry (e.g., E/Z Isomerism)

The formation of hydrazones from unsymmetrical ketones or certain aldehydes can result in the formation of stereoisomers, specifically E/Z isomers, due to the restricted rotation around the C=N double bond. The control of this stereochemistry is a critical aspect of the synthesis.

Several factors influence the E/Z isomer ratio, including:

Reaction Temperature: Lower temperatures often favor the formation of the kinetic product, which is the isomer that forms faster due to a lower activation energy. libretexts.orgmasterorganicchemistry.com Higher temperatures can allow for equilibration to the more stable thermodynamic product. libretexts.orgmasterorganicchemistry.com

Solvent Polarity: The polarity of the solvent can influence the transition state of the isomerization process and thus affect the final isomer ratio. acs.org

Acid Catalysis: The condensation reaction is often catalyzed by the addition of a small amount of acid. nih.gov Acid catalysis can also facilitate the interconversion of E and Z isomers, allowing the reaction to reach thermodynamic equilibrium. acs.orgresearchgate.net

Steric and Electronic Effects: The steric bulk of the substituents on both the carbonyl compound and the hydrazine can influence the preferred stereoisomer. nih.gov Intramolecular hydrogen bonding can also play a crucial role in stabilizing a particular isomer. nih.govresearchgate.net

By carefully manipulating these reaction conditions, it is possible to selectively synthesize the desired E or Z isomer of a particular hydrazone.

Green Chemistry Approaches in Hydrazine Synthesis

In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. This has led to the exploration of "green" approaches for the synthesis of hydrazines and their derivatives, focusing on reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times compared to conventional heating methods. dergipark.org.tr This technique has been successfully applied to the synthesis of hydrazones, providing a rapid and efficient alternative to traditional refluxing conditions.

Metal-Catalyzed Coupling Reactions in Hydrazine Synthesis

The formation of the carbon-nitrogen bond is a critical step in the synthesis of aryl hydrazines. Metal-catalyzed coupling reactions have become powerful tools for this purpose, offering efficient and selective routes to these compounds. Various transition metals, including nickel, copper, and ruthenium, have been shown to catalyze the formation of C-N bonds, leading to the synthesis of a wide range of hydrazine derivatives. organic-chemistry.org

Nickel(II) complexes, for instance, have been utilized in photochemical C-N coupling reactions. A Ni(II)-bipyridine complex can catalyze the reaction between (hetero)aryl chlorides and hydrazides, providing access to various arylhydrazines with good tolerance for different functional groups. organic-chemistry.org Similarly, Lewis acid transition metal catalysts like nickel and zinc salts (e.g., Ni(OTf)₂, Zn(OTf)₂) are effective in synthesizing 1,2,4,5-tetrazines directly from nitriles and hydrazine. nih.govresearchgate.net In these reactions, the metal is thought to act as a Lewis acid, coordinating to the nitrile and promoting nucleophilic attack by hydrazine. nih.gov

Copper-catalyzed reactions also represent a significant methodology. For example, copper(I) oxide can catalyze the N-arylation of diisopropyl azodicarboxylate with aryl trifluoromethanesulfonates. organic-chemistry.org Another approach involves the copper-catalyzed addition of arylboronic esters to di-tert-butyl azodicarboxylate, which yields Boc-protected arylated hydrazine derivatives under mild conditions. organic-chemistry.org Ruthenium complexes have been employed in the synthesis of alkylated acyl hydrazides from alcohols using a "borrowing hydrogen" strategy. organic-chemistry.org

Table 1: Examples of Metal-Catalyzed Reactions in Hydrazine Synthesis

| Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|

| Ni(II)-bipyridine complex | (Hetero)aryl chlorides, Hydrazides | Arylhydrazines | organic-chemistry.org |

| Ni(OTf)₂ or Zn(OTf)₂ | Nitriles, Hydrazine | 1,2,4,5-Tetrazines | nih.govresearchgate.net |

| Copper(I) oxide | Aryl trifluoromethanesulfonates, Diisopropyl azodicarboxylate | N-Arylated hydrazine derivatives | organic-chemistry.org |

| Diaminocyclopentadienone ruthenium tricarbonyl complex | Primary/Secondary alcohols, Acyl hydrazide | Mono- or dialkylated acyl hydrazides | organic-chemistry.org |

| Copper catalyst | Arylboronic esters, Di-tert-butyl azodicarboxylate | Boc-protected arylated hydrazines | organic-chemistry.org |

Post-Synthetic Modifications and Functionalization Strategies

Post-synthetic modification allows for the diversification of a core hydrazine-containing molecule, enabling the introduction of various functional groups. A common and effective strategy involves the reaction of the hydrazine or hydrazide moiety with carbonyl compounds to form stable hydrazones. This chemistry is widely used for linking functional molecules to a hydrazine-containing scaffold. rsc.org

For example, a polymer backbone containing reactive hydrazine groups can be elaborated by reacting it with a variety of aryl aldehydes. rsc.org This approach has been used to introduce chromophoric, water-soluble, or heterocyclic functionalities onto a polysulfone scaffold. rsc.org The formation of the hydrazone linkage is typically efficient and proceeds under mild conditions. rsc.org This strategy has also been applied to metal-organic frameworks (MOFs), where pendant aldehyde groups within the framework can react with compounds like 2,4-dinitrophenylhydrazine (B122626) to create a hydrazone-functionalized MOF. consensus.app

Beyond hydrazone formation, hydrazine moieties can be involved in other transformations. In peptide chemistry, treatment with hydrazine can lead to the conversion of arginine residues into ornithine and can selectively cleave certain peptide bonds, such as those adjacent to glycine (B1666218) or asparagine residues. nih.gov Acyl hydrazides can also be synthesized through the reaction of activated amides with hydrazine under transition-metal-free conditions. organic-chemistry.org These acyl hydrazides can then serve as platforms for further functionalization.

Table 2: Functionalization Strategies for Hydrazine Derivatives

| Hydrazine Precursor | Reagent | Functionalization Product | Key Feature | Reference |

|---|---|---|---|---|

| Polymeric scaffold with hydrazine moieties | Aryl aldehydes | Polyhydrazone materials | Introduction of diverse side-chain functionality | rsc.org |

| Aldehyde-tagged Metal-Organic Framework (MOF) | 2,4-Dinitrophenylhydrazine | Hydrazone-functionalized MOF | Selective modification of a solid-state material | consensus.app |

| Peptides with arginine residues | Anhydrous hydrazine | Peptides with ornithine residues | Deguanidation and selective peptide bond cleavage | nih.gov |

| Activated amides | Hydrazine | Acyl hydrazides | Formation of a versatile intermediate for further synthesis | organic-chemistry.org |

Purification and Isolation Techniques for Hydrazine Compounds

The purification and isolation of hydrazine compounds are crucial for obtaining materials of desired purity. The choice of technique depends on the physical properties of the target compound and the nature of the impurities. Common impurities in crude hydrazine hydrate (B1144303) solutions can include various organic compounds such as alcohols, ketones, amines, amides, oximes, and heterocyclic compounds. epo.orggoogle.com

Distillation is a frequently used method, particularly for purifying hydrazine hydrate. The process can be enhanced by performing the distillation in the presence of salts like hydrochloride sulfate, phosphate, or carbonate, which can help in separating impurities. epo.org

Chromatography is a versatile technique for purifying hydrazine derivatives. Column chromatography using a solid adsorbent material, such as silica (B1680970) gel or microporous polymer particles, can effectively remove organic impurities from aqueous hydrazine hydrate solutions. reddit.comgoogle.com For compounds that are amenable to analysis by thin-layer chromatography (TLC), methods like dry-loading onto a silica column can be employed. reddit.com In cases where standard silica gel chromatography is not effective, reverse-phase chromatography may be an alternative. reddit.com A specialized solid-phase extraction (SPE) method based on reversible covalent hydrazine chemistry has also been developed, where a target molecule is captured on a hydrazine-functionalized solid phase, washed, and then released. nih.gov

Recrystallization is a standard method for purifying solid hydrazine derivatives, such as phenylhydrazine hydrochloride. orgsyn.org The crude product is dissolved in a suitable solvent (e.g., water), potentially treated with a decolorizing agent like animal charcoal, and then precipitated by adding an anti-solvent (e.g., concentrated hydrochloric acid) and cooling. orgsyn.orgnih.gov This process effectively removes soluble impurities, yielding pure crystalline material. orgsyn.org

Table 3: Purification and Isolation Techniques for Hydrazine Compounds

| Technique | Principle | Application Example | Impurities Targeted | Reference |

|---|---|---|---|---|

| Distillation | Separation based on differences in boiling points. | Purification of aqueous hydrazine hydrate in the presence of salts. | Organic compounds like alcohols, ketones, and amines. | epo.org |

| Adsorption Chromatography | Separation based on differential adsorption onto a solid phase. | Passing hydrazine hydrate solution through a column of microporous particles. | Total organic carbon (TOC) impurities. | google.comgoogle.com |

| Silica Gel Chromatography | Separation based on polarity. | Purification of a polar product from a reaction mixture containing hydrazine hydrate. | Excess hydrazine hydrate and other reaction byproducts. | reddit.com |

| Recrystallization | Purification of a crystalline solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. | Purifying phenylhydrazine hydrochloride from a crude reaction mixture. | Soluble byproducts and colored impurities. | orgsyn.org |

| Solid-Phase Extraction (SPE) | Isolation based on reversible covalent bond formation with a solid support. | Selective extraction and clean-up of zearalenone (B1683625) using hydrazine-functionalized silica. | Interfering matrix compounds in complex samples. | nih.gov |

Computational and Theoretical Investigations of 1,1 Dimethyl 2 Phenylhydrazine and Its Analogues

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the molecular properties of chemical compounds. These computational methods are instrumental in understanding the structure, reactivity, and spectroscopic behavior of molecules like 1,1-Dimethyl-2-phenylhydrazine.

Geometry Optimization and Equilibrium Conformations

The initial step in computational analysis involves the geometry optimization of the molecule to determine its most stable three-dimensional structure. For this compound, this process would identify the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Theoretical studies on similar molecules often employ methods like B3LYP with a basis set such as 6-311++G(d,p) to achieve accurate optimized geometries. The resulting data would provide a clear picture of the spatial arrangement of the atoms, including the orientation of the dimethylamino group relative to the phenyl ring.

A study on a related compound, benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, demonstrated that the bond lengths and angles obtained from DFT calculations were consistent with experimental data, with a high correlation coefficient (R²) of 0.9492 for bond lengths and 0.8488 for bond angles. This level of accuracy is expected for similar calculations on this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gaps, Orbital Compositions)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

For instance, in a study of substituted piperidine (B6355638) phenyl hydrazines, DFT calculations were used to determine the HOMO and LUMO energies, providing insights into their electronic properties and stability. Similar calculations for this compound would reveal its electronic characteristics. The distribution of these frontier orbitals would likely show the HOMO localized on the electron-rich phenyl ring and the nitrogen atoms, while the LUMO might be distributed over the phenyl ring.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Studies on Analogous Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

| (E)-1-(2,6-bis(4-chlorophenyl)-3-ethylpiperidine-4-ylidene)-2-phenyl-hydrazine (example) | Data not specified | Data not specified | Data not specified |

Note: The values presented are for illustrative purposes based on related compounds and are not the actual calculated values for this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. The phenyl ring would also exhibit regions of negative potential above and below the plane of the ring due to the π-electron cloud. The hydrogen atoms of the methyl groups would likely show a positive potential. A theoretical analysis of (E)-1-(α,β-Dimethylbenzylidene)-2,2-diphenylhydrazine isomers utilized MEP to identify these reactive regions.

Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, UV-Vis Spectra)

DFT calculations can accurately predict various spectroscopic properties. The calculation of vibrational frequencies can help in the assignment of bands observed in experimental infrared (IR) and Raman spectra. Theoretical calculations on substituted piperidine phenyl hydrazines have shown good agreement between calculated and experimental vibrational frequencies. For this compound, calculated frequencies would correspond to specific vibrational modes, such as N-H stretching, C-N stretching, and aromatic C-H bending.

Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectra of a molecule. These calculations can provide information on the maximum absorption wavelengths (λmax) and the nature of the electronic transitions (e.g., π → π* or n → π*). Experimental UV-Vis spectra of phenylhydrazine (B124118) show absorption maxima in the UV region, and theoretical calculations would be expected to reproduce these findings for this compound.

Conformational Analysis and Energy Profiles

The flexibility of the bond between the nitrogen atoms and the bond between the nitrogen and the phenyl ring allows for different spatial orientations, or conformations, of this compound. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around one or more of these bonds. This analysis helps to identify the most stable conformers (those at energy minima) and the energy barriers to rotation between them.

For example, in disubstituted cyclohexanes, conformational analysis is used to determine the most stable chair conformation by considering the steric interactions of the substituents. A similar approach for this compound would involve rotating the C-N and N-N bonds and calculating the energy at each step to construct a potential energy profile. This would reveal the preferred orientation of the dimethylamino group with respect to the phenyl ring and the energy required for conformational changes.

Thermochemical Property Calculations (e.g., Gibbs Free Energy, Enthalpy)

Computational chemistry can also be used to calculate important thermochemical properties. These calculations are typically performed at a standard temperature and pressure and provide valuable information about the stability and energy of a molecule. Key thermochemical properties that can be calculated include:

Enthalpy of Formation (ΔHf°) : The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔGf°) : A measure of the spontaneity of the formation of the compound from its elements.

Entropy (S°) : A measure of the disorder or randomness of the molecule.

These properties are crucial for understanding the thermodynamics of reactions involving this compound. For instance, the NIST WebBook provides thermochemical data for the related compound 1,1-dimethylhydrazine. DFT calculations can provide similar theoretical data for this compound, which can be compared with experimental values if available.

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

The conformational flexibility of this compound and its analogues is a critical determinant of their chemical and biological activities. Molecular modeling and dynamics simulations are powerful computational techniques used to explore the vast conformational space of these molecules. These methods allow for the identification of stable conformers, the determination of their relative energies, and the characterization of the energy barriers separating them.

Theoretical studies on analogous hydrazine (B178648) derivatives, such as N-(2-Aminobenzoyl)-N'-phenyl hydrazine, have successfully employed Density Functional Theory (DFT) methods, like B3LYP with 6-31G(d) and 6-31+G(d,p) basis sets, to optimize molecular geometries and calculate vibrational frequencies. sciforum.net For this compound, the key dihedral angles governing its conformation would be around the N-N and N-C(phenyl) bonds. The rotation around these bonds dictates the spatial arrangement of the dimethylamino and phenyl groups.

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of these molecules in different environments, such as in solution. By simulating the motion of atoms over time, MD can reveal the conformational transitions and the influence of solvent on the conformational preferences. For instance, simulations could track the hydrogen bonding capabilities of the N-H proton and the lone pairs on the nitrogen atoms, which are crucial for intermolecular interactions. While specific studies on this compound are not abundant, the methodologies applied to similar hydrazone compounds, which are often studied for their biological activities, provide a clear framework for such investigations. chula.ac.thresearchgate.net

Table 1: Representative Theoretical Data for Conformational Analysis of a Hydrazine Analogue

| Analogue Compound | Method/Basis Set | Conformational Feature | Calculated Property | Value |

| N-(2-Aminobenzoyl)-N'-phenyl hydrazine | B3LYP/6-31G(d) | C11–O30 bond length | Bond Distance (Å) | 1.24 |

| N-(2-Aminobenzoyl)-N'-phenyl hydrazine | HF/6-31G(d) | C11–O30 bond length | Bond Distance (Å) | 1.21 |

| N-(2-Aminobenzoyl)-N'-phenyl hydrazine | B3LYP/6-31G(d) | N-N bond distance | Bond Distance (Å) | 1.39 |

This table is representative of the types of data generated from computational studies on analogues and is for illustrative purposes.

Application of Computational Methods in Reaction Pathway Prediction

Computational methods are instrumental in predicting the reaction pathways of this compound and its analogues. These techniques can be used to map out potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a detailed mechanistic understanding of various chemical transformations.

For phenylhydrazine and its derivatives, a classic reaction is the formation of osazones with carbohydrates. sciepub.commgcub.ac.in Computational studies can elucidate the complex mechanism of this reaction, which involves the formation of a phenylhydrazone intermediate followed by an oxidation step. sciepub.com Theoretical calculations can help to distinguish between different proposed mechanisms, such as those suggested by Fischer and Weygand, by evaluating the energetics of the various intermediates and transition states. yale.edu

Furthermore, computational approaches are valuable in predicting the regioselectivity of reactions. For instance, in electrophilic substitution reactions on the phenyl ring of this compound, the directing effect of the -NHN(CH₃)₂ substituent can be rationalized through the calculation of atomic charges, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential maps. nih.gov DFT calculations can predict whether substitution is more likely to occur at the ortho, meta, or para positions by comparing the activation barriers for each pathway.

Studies on the reaction of phenylhydrazine with biological molecules, such as oxyhemoglobin, have also benefited from computational analysis. nih.gov While not purely computational, these studies highlight how understanding the initial bimolecular reaction and the effect of ring substitutions can be complemented by theoretical models to explain the observed reactivity. nih.gov The proposed mechanisms often involve reactive intermediates, the stability and reactivity of which can be effectively modeled using quantum chemical methods. researchgate.net

Table 2: Summary of Computational Insights into Reaction Pathways of Phenylhydrazine Analogues

| Reaction Type | Analogue System | Computational Method | Key Findings |

| Osazone Formation | Fructose phenylhydrazone | Theoretical Analysis | Regiochemistry is determined by an internal oxido-reduction step. sciepub.com |

| Reaction with Oxyhemoglobin | Substituted phenylhydrazines | Structure-Activity Relationship | Ring substitutions influence the bimolecular rate constant. nih.gov |

| Electrophilic Aromatic Substitution | Monosubstituted benzenes | DFT | Reactivity and regioselectivity are predictable from information-theoretic quantities. nih.gov |

This table summarizes findings from studies on analogous systems to illustrate the application of computational methods in reaction pathway prediction.

Synthesis and Exploration of Derivatives from 1,1 Dimethyl 2 Phenylhydrazine or Phenylhydrazine Precursors for Chemical Applications

Synthesis of Hydrazone Derivatives: Structural Diversification and Tuning of Properties

Hydrazones, characterized by the R¹R²C=NNH₂ functional group, are typically synthesized through the condensation reaction of hydrazine (B178648) derivatives with aldehydes or ketones. wikipedia.org Phenylhydrazine (B124118) is a common precursor in these reactions, readily forming phenylhydrazones upon reaction with various carbonyl compounds. researchgate.netnih.gov The synthesis is often straightforward, involving the mixing of the reactants in a suitable solvent, sometimes with the addition of an acid catalyst to facilitate the reaction. nih.govrsc.org

The structural diversity of hydrazone derivatives is achieved by varying the carbonyl compound used in the synthesis. For example, the reaction of phenylhydrazine with acetophenone (B1666503), acetylacetone (B45752), and cyclohexanone (B45756) yields acetophenone phenylhydrazone, acetylacetone phenylhydrazone, and cyclohexanone phenylhydrazone, respectively. researchgate.net This modularity allows for the introduction of a wide range of substituents, which in turn enables the fine-tuning of the electronic and steric properties of the resulting hydrazone.

The properties of hydrazones can be further modified by introducing different functional groups onto the phenyl ring of the phenylhydrazine precursor or the carbonyl reactant. These modifications can influence the compound's photophysical properties, reactivity, and potential applications. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic character of the hydrazone, affecting its behavior in subsequent reactions or its performance in specific applications. researchgate.net A systematic structure-property analysis of chiral photoswitchable dopants composed of bistable hydrazones and chiral isosorbide (B1672297) moieties has demonstrated that the dopant's structure significantly influences its helical twisting power and the photophysical properties of the host liquid crystal. nih.gov

The synthesis of a series of 1-substituted-2-phenylhydrazone derivatives and their evaluation as monoamine oxidase (MAO) inhibitors highlights the importance of structural diversification. In this study, various 4-substituted benzaldehydes were reacted with phenylhydrazine to produce a library of hydrazones with differing inhibitory activities against MAO-A and MAO-B enzymes. nih.gov

The following table provides examples of hydrazone derivatives synthesized from phenylhydrazine and various carbonyl compounds:

| Carbonyl Compound | Phenylhydrazine Derivative | Resulting Hydrazone |

| Acetophenone | Phenylhydrazine | Acetophenone phenylhydrazone researchgate.netrsc.org |

| Butanone | Phenylhydrazine | Butanone phenylhydrazone rsc.org |

| Cyclohexanone | Phenylhydrazine | Cyclohexanone phenylhydrazone researchgate.netrsc.org |

| 4-Substituted Benzaldehydes | Phenylhydrazine | 1-(4-Substituted benzylidene)-2-phenylhydrazone nih.gov |

| 2,6-Hydroxyacetophenone | Phenylhydrazine | 2-[1-(2-Phenylhydrazono)ethyl]benzene-1,3-diol nih.gov |

Rational Design and Synthesis of Pyrazole (B372694) and Pyrazoline Architectures

Phenylhydrazine and its derivatives are key precursors in the synthesis of pyrazole and pyrazoline heterocycles, which are five-membered rings containing two adjacent nitrogen atoms. These compounds are of significant interest due to their wide range of biological activities and applications in medicinal chemistry and materials science.

The most common method for the synthesis of pyrazoles is the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction proceeds through a condensation reaction to form a hydrazone intermediate, which then undergoes an intramolecular cyclization and dehydration to yield the pyrazole ring. The choice of substituents on both the dicarbonyl compound and the hydrazine allows for the rational design and synthesis of a diverse library of pyrazole derivatives with tailored properties.

Pyrazolines, which are partially saturated analogs of pyrazoles, are typically synthesized by the reaction of α,β-unsaturated aldehydes and ketones with hydrazines. This reaction, known as the Knorr pyrazoline synthesis, involves a Michael addition of the hydrazine to the α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization and dehydration.

The Fischer indole (B1671886) synthesis, a well-known reaction that uses phenylhydrazine to prepare indoles, can also be considered a pathway to nitrogen-containing heterocycles, although it does not directly yield pyrazoles or pyrazolines. wikipedia.org

Preparation of Nitrogen-Containing Heterocyclic Systems Incorporating Hydrazine Moieties

Beyond pyrazoles and pyrazolines, phenylhydrazine and its derivatives serve as versatile building blocks for a wide variety of other nitrogen-containing heterocyclic systems. The presence of the reactive hydrazine moiety allows for a range of cyclization reactions with appropriate bifunctional electrophiles.

For example, hydrazide-hydrazone derivatives, synthesized from the reaction of hydrazides with carbonyl compounds, can undergo further heterocyclization reactions to yield various heterocyclic systems. The reaction of cyanoacetyl hydrazine with 3-acetylpyridine (B27631) gives a hydrazide-hydrazone derivative that can be used to synthesize coumarin, pyridine, thiazole (B1198619), and thiophene (B33073) derivatives. mdpi.com

The synthesis of triazine-based hydrazone derivatives demonstrates the construction of more complex heterocyclic systems. In a three-step process starting from benzil (B1666583) and thiosemicarbazide, a triazine ring is constructed, which is then functionalized with a hydrazone moiety by reacting the intermediate with various aldehydes. mdpi.com

Furthermore, hydrazone derivatives containing both 1,2,3-triazole and thiazole rings have been synthesized. These complex heterocyclic systems are prepared through the reaction of α-bromomethylpyrazole ketone with arylethanone thiosemicarbazones or the reaction of pyrazol thiosemicarbazone with α-bromomethyl aryl ketones. eurekaselect.com

Development of Derivatives as Chemical Sensors and Recognition Elements

Hydrazone derivatives have emerged as promising candidates for the development of chemical sensors and recognition elements due to their ability to undergo colorimetric or fluorometric changes upon interaction with specific analytes. The C=N imine bond and the adjacent N-H group in the hydrazone moiety can act as binding sites for various ions and molecules.

The design of hydrazone-based sensors often involves incorporating a signaling unit (a chromophore or fluorophore) and a receptor unit (the hydrazone moiety) into a single molecule. Upon binding of an analyte to the receptor unit, the electronic properties of the signaling unit are perturbed, leading to a detectable change in the absorption or emission spectrum.

The versatility in the synthesis of hydrazones allows for the tuning of their selectivity and sensitivity towards different analytes. By modifying the substituents on the aromatic rings of the hydrazone, the binding affinity and the signaling response can be optimized for a particular target.

Integration into Polymeric Structures and Terpolymers

The incorporation of hydrazine and hydrazone functionalities into polymeric structures offers a route to materials with unique and tunable properties. The reversible nature of the hydrazone bond, which can be formed and cleaved under specific conditions (e.g., changes in pH), makes it a valuable tool for the development of dynamic and responsive materials. researchgate.net

Hydrogels crosslinked with hydrazone bonds can exhibit reversible sol-gel transitions in response to pH changes. researchgate.net This property is particularly useful for applications in drug delivery and tissue engineering, where controlled release or degradation of the material is desired.

The integration of hydrazone derivatives into the main chain or as side chains of polymers can also influence their thermal, mechanical, and optical properties. For example, the incorporation of chromophoric hydrazone units can lead to polymers with interesting photophysical properties, such as photochromism or fluorescence.

Exploration of Derivatives for Organic Materials Science (e.g., Organic Semiconductors)

Hydrazone derivatives have attracted attention in the field of organic materials science, particularly for their potential applications as organic semiconductors. The extended π-conjugation in many hydrazone structures, especially those containing aromatic rings, allows for the transport of charge carriers.

The electronic properties of hydrazone-based materials can be tuned by modifying their molecular structure. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial parameters for determining the performance of organic electronic devices.

The ability to form ordered structures in the solid state is another important factor for achieving high charge carrier mobility. The intermolecular interactions, such as hydrogen bonding and π-π stacking, in hydrazone derivatives can play a significant role in promoting molecular ordering and improving the performance of organic semiconductor devices. The reversible nature of hydrazone formation can be influenced by substituents, with electron-withdrawing groups leading to less stable hydrazones. researchgate.net

Synthesis of Hydrazone Derivatives for Ligand Design in Coordination Chemistry

Hydrazone derivatives are excellent ligands in coordination chemistry due to the presence of multiple donor atoms (the imine nitrogen, the amine nitrogen, and often an oxygen or sulfur atom from the carbonyl precursor) that can coordinate to metal ions. The versatility of hydrazone synthesis allows for the design of ligands with specific coordination geometries and electronic properties.

The coordination of hydrazone ligands to metal ions can lead to the formation of a wide variety of metal complexes with interesting structural, magnetic, and catalytic properties. The substituents on the hydrazone ligand can be used to fine-tune the properties of the resulting metal complex.

Hydrazone-metal complexes have been explored for a range of applications, including catalysis, sensing, and materials science. For example, they have been used as catalysts for various organic transformations and as sensors for the detection of metal ions. The binding modes of hydrazones and the geometry of the resulting metal complexes are dependent on both the metal ion and the structure of the hydrazone ligand. researchgate.net

Electrochemical Properties and Analytical Methodologies for Phenylhydrazine Compounds

Electro-oxidation Mechanisms and Pathways

The electrochemical oxidation of phenylhydrazine (B124118) and its derivatives is a multifaceted process that involves a series of electron and proton transfer steps, leading to various intermediates and final products. The oxidation of phenylhydrazine in aqueous solutions is a complex reaction that can be initiated by metal cations or electrochemically. nih.gov The process is known to involve several key intermediates, including the superoxide (B77818) radical, hydrogen peroxide, the phenylhydrazyl radical, phenyldiazene (B1210812), and the benzenediazonium (B1195382) ion. nih.gov

The electro-oxidation pathway often begins with the initial loss of electrons to form a radical cation. For phenylhydrazine, this can lead to the formation of the phenyldiazene intermediate, which is unstable and can undergo further reactions. nih.gov The specific pathway and products are highly dependent on the electrode material, pH of the solution, and the presence of substituents on the phenylhydrazine molecule.

While specific studies on the detailed electro-oxidation mechanism of 1,1-Dimethyl-2-phenylhydrazine are limited, the general principles of substituted hydrazine (B178648) oxidation can be applied. The presence of the two methyl groups on one nitrogen atom is expected to influence the stability of the intermediates and the final products. The electrooxidation of dimethylhydrazines has been shown to proceed via an initial two-electron oxidation involving the cleavage of nitrogen-hydrogen bonds.

Voltammetric Characterization of Electrochemical Behavior

Voltammetric techniques, particularly cyclic voltammetry (CV), are instrumental in characterizing the electrochemical behavior of phenylhydrazine compounds. These methods provide insights into oxidation potentials, reaction reversibility, and the influence of experimental conditions.

Studies on the electrooxidation of phenylhydrazine on various electrode surfaces, such as nanostructured Co-Mo alloys, have shown that the composition of the electrode significantly affects the electrochemical response. nanochemres.orgnanochemres.orgdoaj.org For instance, Co-Mo alloy electrodes exhibit a lower peak potential and a higher peak current density for phenylhydrazine oxidation compared to pure cobalt electrodes, indicating enhanced catalytic activity. nanochemres.orgnanochemres.orgdoaj.org

The electrochemical behavior is also highly dependent on the pH of the electrolyte. For example, the electrocatalytic oxidation of phenylhydrazine at the surface of a ferrocenedicarboxylic acid modified carbon nanotube paste electrode (FCDMCNPE) is more favored under acidic conditions. electrochemsci.org This is observed as an increase in the anodic peak current and a simultaneous decrease in the cathodic peak current in cyclic voltammograms. electrochemsci.org

Table 1: Cyclic Voltammetric Data for Phenylhydrazine Oxidation on a CoMo-1 Electrode

| Parameter | Value | Reference |

| Onset Potential (V vs. SCE) | ~ -0.1 | nanochemres.org |

| Anodic Peak Potential (V vs. SCE) | ~ 0.2 | nanochemres.org |

| Anodic Peak Current Density (mA/cm²) | ~ 60 | nanochemres.org |

| Scan Rate | 20 mV/s | nanochemres.org |

| Electrolyte | 1 M NaOH + 0.1 M Phenylhydrazine | nanochemres.org |

Development of Modified Electrodes for Sensitive Detection

The sensitive and selective detection of phenylhydrazine and its derivatives is crucial due to their toxicity. This has driven the development of various modified electrodes with enhanced electrocatalytic properties.

Carbon Nanotube Paste Electrodes in Hydrazine Analysis

Carbon nanotube (CNT) based electrodes have emerged as a prominent platform for the electrochemical sensing of hydrazine derivatives. Their large surface area, high electrical conductivity, and chemical stability contribute to their excellent performance. electrochemsci.orgnih.gov

A carbon paste electrode modified with ferrocenedicarboxylic acid and carbon nanotubes has been successfully used for the simultaneous determination of phenylhydrazine and hydrazine. electrochemsci.org This modified electrode demonstrates a significant catalytic effect, leading to a notable separation of the oxidation peaks of the two compounds. electrochemsci.org Similarly, a carbon paste electrode modified with a ferrocene (B1249389) derivative, an ionic liquid, and a CoS2-carbon nanotube nanocomposite has shown high sensitivity and a low detection limit for hydrazine. nih.govacs.org

Table 2: Performance of a Ferrocene Derivative/Ionic Liquid/CoS2-CNT Modified Carbon Paste Electrode for Hydrazine Detection

| Parameter | Value | Reference |

| Linear Range | 0.03–500.0 μM | acs.org |

| Limit of Detection (LOD) | 0.015 μM | acs.org |

| Sensitivity | 0.073 μA μM⁻¹ | acs.org |

| pH | 7.0 | nih.gov |

Nanocomposite-Based Electrochemical Sensors

The integration of nanomaterials into electrode design has led to the development of highly sensitive and selective electrochemical sensors. Nanocomposites, which combine the properties of different materials, offer synergistic effects that enhance sensor performance. mdpi.comelsevierpure.com

For instance, a sensor based on a ZnFe2O4/reduced graphene oxide (RGO) nanocomposite has demonstrated excellent electrocatalytic activity for hydrazine oxidation. mdpi.com The synergistic effect of the ZnFe2O4 nanoparticles and the high conductivity and large surface area of RGO results in a sensor with a wide linear dynamic range and a very low detection limit. mdpi.com Another example is a sensor utilizing gold nanoparticles decorated on a composite of hydroxylated multiwalled carbon nanotubes and graphene, which allows for the simultaneous detection of hydrazine and nitrite (B80452). elsevierpure.com

Table 3: Performance of a ZnFe2O4/RGO Nanocomposite Sensor for Hydrazine Detection

| Parameter | Value | Reference |

| Linear Dynamic Range | 0.03–610.0 µM | mdpi.com |

| Limit of Detection (LOD) | 0.01 µM | mdpi.com |

| Method | Differential Pulse Voltammetry | mdpi.com |

Electrocatalytic Applications of Hydrazine Derivatives

The electro-oxidation of hydrazine derivatives is not only relevant for analytical purposes but also holds significant promise for energy applications, particularly in direct hydrazine fuel cells (DHFCs). mdpi.com Phenylhydrazine can be used as a fuel in fuel cells, offering the advantage of not producing environmentally harmful substances like CO2. nanochemres.org

The development of efficient and low-cost electrocatalysts is key to advancing DHFC technology. Research has shown that non-noble metals and their alloys, such as Co-Mo, can serve as effective catalysts for phenylhydrazine oxidation. nanochemres.org The lower overpotential for phenylhydrazine oxidation on these catalysts compared to hydrazine suggests their potential as anode materials in direct phenylhydrazine fuel cells. nanochemres.org The addition of copper to palladium catalysts has also been shown to have a beneficial effect on the hydrazine electro-oxidation reaction, leading to higher power densities in DHFCs. mdpi.com

Electrochemical Synthesis of Related Heterocycles

Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis for the construction of heterocyclic compounds. The electrochemical oxidation of phenylhydrazine derivatives can be harnessed to initiate cyclization reactions, leading to valuable heterocyclic structures like indazoles and oxadiazoles.

An electrochemical approach has been developed for the synthesis of 1H-indazoles through a radical Csp2–H/N–H cyclization of arylhydrazones. rsc.org This method utilizes anodic oxidation to generate a variety of 1H-indazole derivatives in moderate to good yields under operationally simple conditions. rsc.org Similarly, an intramolecular N(sp2)–H/N(sp3)–H coupling reaction, facilitated by electrochemistry, provides another route to substituted 1H-indazoles. rsc.org

Furthermore, the indirect electrochemical oxidative cyclization of N-acyl hydrazones has been shown to be an efficient method for accessing 1,3,4-oxadiazoles, which are important motifs in medicinal chemistry. nih.gov This approach avoids the need for stoichiometric chemical oxidants, making it a more sustainable synthetic route. nih.gov

Historical Context and Evolving Research Landscape of Phenylhydrazine Chemistry

Pioneering Discoveries and Early Characterization

The initial breakthrough in phenylhydrazine (B124118) chemistry was Emil Fischer's serendipitous discovery in 1875. He prepared phenylhydrazine by the reduction of a phenyl diazonium salt using sulfite (B76179) salts. nih.govwikipedia.org This discovery was not merely the creation of a new compound; it was the birth of a new class of reagents that would prove indispensable. Fischer himself quickly demonstrated the utility of phenylhydrazine in his groundbreaking work on the characterization of sugars. By reacting phenylhydrazine with sugars, he was able to form crystalline derivatives known as osazones, which allowed for the separation and identification of different sugars for the first time. nih.govwikipedia.org This application alone revolutionized the study of carbohydrates.

While the early focus was on phenylhydrazine itself, the groundwork was laid for the exploration of its substituted derivatives. The synthesis of unsymmetrically substituted hydrazines, such as 1,1-Dimethyl-2-phenylhydrazine, followed from the understanding of the reactivity of the hydrazine (B178648) moiety. A key precursor for the synthesis of 1,1-disubstituted-2-arylhydrazines is the corresponding N-nitrosoaniline. The reduction of N-nitroso-N-methylaniline is a direct pathway to this compound. This method has been known since the late 19th century and can be achieved using various reducing agents, with zinc dust in acetic acid being one of the oldest methods.

The early characterization of these compounds relied on classical methods of organic chemistry, including melting point, boiling point, and elemental analysis. The development of spectroscopic techniques in the 20th century, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), provided powerful tools for the unambiguous structural elucidation of these hydrazine derivatives.

Physicochemical and Spectroscopic Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H12N2 | PubChem CID 11804817 nih.gov |

| Molecular Weight | 136.19 g/mol | PubChem CID 11804817 nih.gov |

| 13C NMR | Spectra available | SpectraBase nih.gov |

| GC-MS | Spectra available | SpectraBase nih.gov |

| Vapor Phase IR Spectra | Spectra available | SpectraBase nih.gov |

Evolution of Synthetic Strategies and Methodological Advancements

The synthetic routes to phenylhydrazine and its derivatives have evolved significantly since Fischer's initial discovery. The classical preparation of phenylhydrazine involves the diazotization of aniline (B41778), followed by reduction with sodium sulfite. wikipedia.org For unsymmetrically substituted derivatives like this compound, the reduction of N-nitroso compounds remains a cornerstone.

Over the years, research has focused on developing milder, more efficient, and more versatile synthetic methods. The challenges in synthesizing polysubstituted hydrazines, particularly with control over the substitution pattern, have driven innovation. Early methods often involved harsh reaction conditions and limited functional group tolerance.

Modern advancements have introduced a range of new synthetic tools:

Catalytic Methods: The use of transition metal catalysts has revolutionized the synthesis of substituted hydrazines. Palladium- and copper-catalyzed cross-coupling reactions have emerged as powerful methods for the formation of C-N bonds, allowing for the synthesis of a wide variety of arylhydrazines.

Protecting Group Strategies: The development of protecting group strategies has enabled the selective functionalization of the hydrazine moiety, allowing for the synthesis of complex, multi-substituted hydrazine derivatives.

Flow Chemistry: Continuous flow technology has been applied to the synthesis of hydrazine derivatives, offering advantages in terms of safety, scalability, and reaction control.

These methodological advancements have not only made the synthesis of compounds like this compound more accessible but have also expanded the scope of hydrazine chemistry to a wider range of applications.

Timeline of Key Synthetic Developments in Hydrazine Chemistry

| Era | Key Development | Significance |

|---|---|---|

| Late 19th Century | Discovery of phenylhydrazine (Fischer) nih.govwikipedia.org; Reduction of N-nitrosoanilines | Foundation of phenylhydrazine chemistry and a key route to 1,1-disubstituted-2-arylhydrazines. |

| Early 20th Century | Development of the Raschig process for hydrazine synthesis | Large-scale industrial production of hydrazine. |

| Mid-20th Century | Application of protecting groups in organic synthesis | Enabled more controlled and selective synthesis of complex hydrazine derivatives. |

| Late 20th/Early 21st Century | Emergence of transition-metal-catalyzed cross-coupling reactions | Provided highly versatile and efficient methods for the synthesis of a wide range of arylhydrazines. |

Paradigmatic Shifts in the Understanding of Hydrazine Reactivity

The understanding of hydrazine reactivity has undergone a significant transformation since the initial discoveries. Initially viewed primarily as a reagent for the derivatization of carbonyl compounds, the rich and diverse reactivity of the hydrazine moiety is now well-appreciated.

A key area of study has been the Fischer indole (B1671886) synthesis, a reaction discovered by Emil Fischer in 1883 that utilizes phenylhydrazines and carbonyl compounds to form indoles. thermofisher.comwikipedia.org The mechanism of this reaction has been the subject of intensive investigation for over a century, and our understanding of it has evolved considerably. The reaction is now understood to proceed through a nih.govnih.gov-sigmatropic rearrangement of an enehydrazine intermediate. wikipedia.org

The introduction of substituents on the phenylhydrazine, such as the two methyl groups in this compound, has a profound impact on its reactivity. These substituents can influence the reaction through both electronic and steric effects. nih.govresearchgate.net

Electronic Effects: The methyl groups in this compound are electron-donating, which can increase the nucleophilicity of the adjacent nitrogen atom. This can, in some cases, lead to faster reaction rates. However, electron-donating substituents can also disfavor the key nih.govnih.gov-sigmatropic rearrangement in the Fischer indole synthesis by promoting competing N-N bond cleavage pathways. nih.gov

Steric Effects: The presence of the two methyl groups on one of the nitrogen atoms introduces significant steric hindrance. This can influence the regioselectivity of reactions and, in some cases, may inhibit reactions that are facile with unsubstituted phenylhydrazine. Studies have shown that terminal alkylation of arylhydrazines can lead to higher yields and faster rates in the Fischer indole synthesis, likely due to a combination of electronic and steric factors that favor the desired reaction pathway. researchgate.netnih.gov

The shift in understanding has moved from a simplistic view of phenylhydrazine as a generic reagent to a more nuanced appreciation of how substitution patterns fine-tune the reactivity of the hydrazine moiety. This has enabled chemists to design and utilize substituted hydrazines with greater precision in a wide range of chemical transformations, from the synthesis of complex heterocyclic compounds to the development of novel catalysts and materials.

Future Research Directions and Emerging Trends in 1,1 Dimethyl 2 Phenylhydrazine Studies

Innovations in Environmentally Benign Synthetic Routes

The synthesis of unsymmetrical hydrazines has traditionally relied on methods that can involve harsh reagents and produce significant waste. The future of synthesizing 1,1-Dimethyl-2-phenylhydrazine is increasingly focused on "green" chemistry principles to enhance safety, efficiency, and environmental compatibility.

Key areas of innovation include:

Catalytic N-N Bond Formation: A significant push is toward the development of novel catalytic systems for the formation of the crucial nitrogen-nitrogen bond. Research is exploring the use of various transition metals to catalyze the cross-coupling of amines and other nitrogen sources, which could offer more direct and atom-economical routes. researchgate.netresearchgate.net Organocatalysis, using small organic molecules to drive reactions, also presents a metal-free alternative that can reduce toxic waste streams. researchgate.net

Alternative Solvents and Reaction Conditions: There is a move away from volatile organic solvents towards more sustainable options. Methodologies using aqueous media, sometimes facilitated by natural surfactants, are being explored to create aryl-hydrazones. pnu.ac.ir Additionally, solvent- and catalyst-free approaches, such as those employing high hydrostatic pressure, have shown promise for producing hydrazone derivatives with nearly quantitative yields, drastically reducing waste. nih.govnih.gov

Enzymatic and Biocatalytic Methods: Although still in early stages for hydrazine (B178648) synthesis, the use of enzymes (NNzymes) for N-N bond formation represents a frontier in green chemistry. acs.org Harnessing biological catalysts could lead to highly selective and efficient syntheses under mild, environmentally friendly conditions.

| Green Synthesis Strategy | Potential Advantage for this compound Synthesis | Related Research Finding |

| Metal-Catalyzed Cross-Coupling | Increased efficiency and selectivity in N-N bond formation. | Nickel-catalyzed N-N cross-coupling has been developed for synthesizing hydrazides from amines. researchgate.netresearchgate.net |

| Organocatalysis | Avoids heavy metal contamination in products and waste streams. | Phosphetane organocatalysts have been used for the reductive coupling of nitroarenes and anilines. researchgate.net |

| High Hydrostatic Pressure | Enables solvent-free and catalyst-free reactions with high yields. | Proven effective for the synthesis of bioactive hydrazones. nih.govnih.gov |

| Aqueous Media Synthesis | Reduces reliance on hazardous organic solvents. | Aqueous extracts of natural products can act as surfactant-type catalysts for hydrazone synthesis. pnu.ac.ir |

Advanced Spectroscopic Characterization and In Situ Monitoring Techniques

A deeper understanding of the structure, properties, and reaction dynamics of this compound requires the application of sophisticated analytical methods. While standard spectroscopic data for this compound, such as 13C NMR, GC-MS, and IR spectra, are available, future research will leverage more advanced techniques for dynamic analysis. nih.gov

Emerging trends in this area involve:

Real-Time Reaction Monitoring: Techniques that allow for the in situ monitoring of synthesis reactions are crucial for optimizing conditions and understanding mechanisms. The application of methods like powder X-ray diffraction (PXRD) and infrared attenuated total reflectance (IR-ATR) spectroscopy, combined with chemometric analysis, can provide detailed insights into reaction profiles and kinetics. nih.govresearchgate.net

Advanced Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used not only for characterization but also to study reaction kinetics in microdroplets, where reaction rates can be significantly accelerated compared to bulk solution. researchgate.net This could be a powerful tool for investigating the formation of this compound derivatives.

Computational Spectroscopy: The combination of experimental spectroscopy with computational modeling provides a powerful approach to interpreting complex spectra. Density Functional Theory (DFT) calculations can be used to predict vibrational frequencies and NMR chemical shifts, aiding in the precise structural elucidation of this compound and its reaction products. nih.gov

Integration of Artificial Intelligence and Machine Learning for Predictive Chemical Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing chemical research by enabling predictive modeling and accelerating the discovery process. For this compound, these computational tools offer the potential to design novel derivatives with tailored properties.

Future applications of AI/ML in this field include:

Predictive Property Modeling: ML algorithms can be trained on existing chemical data to predict the physical, chemical, and biological properties of new, unsynthesized derivatives of this compound. This allows researchers to screen vast virtual libraries of compounds and prioritize the most promising candidates for synthesis. mdpi.comacs.org

Reaction Optimization and Synthesis Planning: AI tools can analyze complex reaction data to predict optimal reaction conditions (e.g., catalyst, solvent, temperature), thereby increasing yields and reducing the number of experiments needed. illinois.edu Computer-aided synthesis planning (CASP) can also suggest novel and efficient synthetic routes to target molecules.

De Novo Molecular Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new molecules from scratch that are optimized for specific functions, such as binding to a biological target or exhibiting desired material properties. mdpi.com This opens up possibilities for creating novel functionalized hydrazines based on the this compound scaffold.

Exploration of Novel Materials Applications Based on Functionalized Hydrazines

The core structure of this compound serves as a versatile building block for creating advanced materials. By chemically modifying or "functionalizing" this molecule, researchers can develop materials with unique and useful properties.

Promising areas for future materials research include:

Polymer Science: Hydrazine derivatives are already used as blowing agents in the production of foamed plastics and as precursors for polymers like spandex. rsc.orgbris.ac.uk Future research could focus on incorporating the this compound moiety into polymer backbones or as functional side groups to create polymers with enhanced thermal stability, conductivity, or specific chemical reactivity. Functionalized polymers containing hydrazine groups can also be used in compositions with particulate fillers. google.com

Nanomaterials and Composites: Functionalizing nanomaterials like graphene oxide with hydrazides has been shown to create new materials for biomedical applications. mdpi.comresearchgate.net Similarly, this compound could be used to modify the surface of graphene, carbon nanotubes, or magnetic nanoparticles to create advanced composites for electronics, energy storage, or catalysis. rsc.orgnih.govhaydale.com For instance, hydrazine-functionalized magnetic nanoparticles have demonstrated high specificity in enriching glycopeptides for biological analysis. rsc.orgnih.gov

Smart Materials and Sensors: The reactivity of the hydrazine group can be exploited to create chemosensors. Polymeric films incorporating hydrazine derivatives have been developed for the colorimetric detection of hazardous vapors. rsc.org Future work could involve designing materials based on this compound that change their optical or electronic properties in response to specific chemical or environmental stimuli.

| Material Application | Role of Functionalized Hydrazine | Potential Future Direction for this compound |

| Polymers | Blowing agent, cross-linker, monomer precursor. | Incorporation into high-performance polymers for enhanced thermal or mechanical properties. |

| Graphene Composites | Surface functionalization to improve dispersibility and add new properties. | Development of conductive inks, biomedical sensors, and energy storage devices. mdpi.comhaydale.comresearchgate.net |

| Magnetic Nanoparticles | Covalent attachment to nanoparticle surfaces for specific binding. | Creation of highly specific probes for biomedical diagnostics and bioseparation. rsc.orgnih.gov |

| Porous Membranes | In situ reducing agent for creating metal nanoparticle-functionalized membranes. | Fabrication of catalytic membranes for water purification and chemical synthesis. nih.gov |

Interdisciplinary Research Integrating Chemistry, Materials Science, and Computational Science

The most significant breakthroughs in the study of this compound will likely emerge from the convergence of multiple scientific disciplines. The challenges of designing sustainable synthetic routes, predicting molecular behavior, and creating novel materials are too complex for any single field to solve alone.

The future is collaborative, integrating:

Chemistry and Computational Science: Computational chemistry, using methods like Density Functional Theory (DFT), can provide deep insights into the electronic structure and reactivity of this compound, guiding synthetic efforts. acs.orgcardiff.ac.uk When combined with AI/ML, this synergy can accelerate the design-make-test-analyze cycle, leading to faster discovery of new molecules and reactions. nih.gov

Chemistry and Materials Science: Synthetic chemists can create novel functionalized derivatives of this compound, which materials scientists can then incorporate into new devices and composites. This collaboration is essential for translating molecular innovations into tangible technologies, from advanced polymers to next-generation sensors. taylorandfrancis.com

Materials Science and Computational Science: Computational modeling can simulate the properties of hypothetical materials before they are synthesized, saving time and resources. For example, simulations can predict how incorporating functionalized hydrazines into a polymer matrix will affect its mechanical or thermal properties, guiding experimental work toward the most promising candidates.

This integrated, interdisciplinary approach ensures that the fundamental chemical knowledge of this compound is leveraged to its full potential, driving innovation from the molecular level to real-world applications in a sustainable and efficient manner.

Q & A

Q. What are the standard synthetic routes for preparing 1,1-dimethyl-2-phenylhydrazine and its derivatives?

The synthesis typically involves the condensation of hydrazine derivatives with carbonyl compounds (aldehydes/ketones). For example, reacting 2,2-dimethylpropanal with phenylhydrazine under acidic or basic conditions in ethanol or methanol solvents, followed by heating to facilitate hydrazone formation . Industrial-scale methods may optimize solvent systems and purification techniques (e.g., continuous flow reactors) to enhance yield and purity .

Q. How are hydrazone derivatives of this compound characterized experimentally?

Common techniques include:

- IR spectroscopy : Identification of C=N stretching bands (~1600 cm⁻¹) and N-H vibrations (~3300 cm⁻¹) .

- NMR spectroscopy : Analysis of proton environments (e.g., phenyl protons at δ 7.2–7.5 ppm, methyl groups at δ 1.2–1.5 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 174 for C₁₁H₁₆N₂) and fragmentation patterns confirm structural integrity .

Q. What safety protocols are critical when handling phenylhydrazine derivatives?

- Use fume hoods and personal protective equipment (gloves, goggles) to avoid inhalation or skin contact.

- Follow NIOSH guidelines for storage (0.1 M HCl as a stabilizer) and disposal .

- Toxicological studies indicate potential hematological and hepatic effects; monitor exposure limits and implement biomonitoring for occupational safety .

Advanced Research Questions

Q. How does the Hard-Soft Acid-Base (HSAB) theory explain regioselectivity in carboxymethylation reactions of phenylhydrazine derivatives?

In reactions with ambident electrophiles like dimethyl carbonate (DMC), N-1 selectivity arises under Brønsted basic conditions due to the "soft" nucleophilic nature of the terminal nitrogen. Metal catalysts (e.g., ZnCl₂) alter reactivity, favoring N-2 carboxymethylation by polarizing the electrophile . Advanced mechanistic studies should compare solvent polarity, temperature, and catalyst loading to optimize selectivity.

Q. What experimental contradictions arise in hydrazone synthesis, and how can they be resolved?

Discrepancies in melting points or spectral data may stem from:

- Polymorphism : Recrystallization in different solvents (e.g., ethanol vs. acetonitrile) can yield distinct crystalline forms .

- Tautomerism : Keto-enol equilibria in hydrazones may affect NMR and IR interpretations. Low-temperature NMR or X-ray crystallography can resolve ambiguities .

Q. How do oxidation and reduction pathways impact the functionalization of this compound?

- Oxidation : Forms oximes or nitroso derivatives under mild oxidizing agents (e.g., H₂O₂), useful in synthesizing heterocycles like indoles .

- Reduction : Catalytic hydrogenation (Pd/C, H₂) converts the hydrazone to a primary amine, enabling access to bioactive molecules . Kinetic studies are recommended to map reaction pathways.

Q. What advanced analytical methods are employed to study degradation products of phenylhydrazine derivatives?

- HPLC-MS : Quantifies trace degradation products (e.g., hydrazines or aromatic amines) in environmental or biological matrices .

- TGA/DSC : Evaluates thermal stability and decomposition kinetics under controlled atmospheres .

Methodological Considerations

Designing experiments to optimize reaction yields in Fischer indole synthesis using phenylhydrazine derivatives

- Variables : Acid strength (HCl vs. H₂SO₄), temperature (80–120°C), and reaction time (2–6 hours).

- Workup : Neutralization with NaHCO₃ followed by column chromatography (silica gel, ethyl acetate/hexane) isolates indole products .

Addressing spectral inconsistencies in hydrazone characterization

- Control experiments : Compare synthetic batches for reproducibility.

- Advanced techniques : X-ray crystallography provides definitive structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.